Necrostatin-34

Description

BenchChem offers high-quality Necrostatin-34 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Necrostatin-34 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

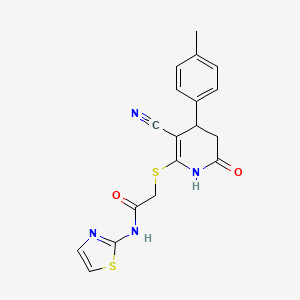

2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c1-11-2-4-12(5-3-11)13-8-15(23)21-17(14(13)9-19)26-10-16(24)22-18-20-6-7-25-18/h2-7,13H,8,10H2,1H3,(H,21,23)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQIRQHGJVGIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Necrostatin-34

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis is a form of regulated necrotic cell death critically involved in various physio- and pathological processes, including inflammation, neurodegenerative diseases, and ischemic injury. A key mediator of this pathway is the Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). Necrostatin-34 (Nec-34) has emerged as a potent and specific small molecule inhibitor of RIPK1 kinase activity. This technical guide provides a comprehensive overview of the mechanism of action of Necrostatin-34, including its molecular target, downstream effects, and quantitative efficacy. Detailed experimental protocols for key assays and visualizations of the underlying biological and experimental processes are provided to facilitate further research and drug development efforts in the field of necroptosis.

Core Mechanism of Action: Inhibition of RIPK1 Kinase

Necrostatin-34 functions as a direct inhibitor of RIPK1 kinase.[1][2][3] Unlike some other RIPK1 inhibitors like Necrostatin-1s, Nec-34 occupies a distinct binding pocket within the RIPK1 kinase domain.[1][3] This binding stabilizes the kinase in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation.[1][3] A critical event in the activation of RIPK1 is the phosphorylation of serine 166 (p-S166), which serves as a biomarker for RIPK1 activation and the initiation of necroptosis.[1][4] Necrostatin-34 effectively inhibits this dimerization-induced autophosphorylation of RIPK1 at Ser166.[1][2]

By inhibiting RIPK1 kinase activity, Necrostatin-34 disrupts the formation of the necrosome, a multi-protein complex essential for the execution of necroptosis.[4][5] Specifically, it is believed to block the formation of TNFα-induced complex II, which is a key signaling platform for necroptosis.[1][2] Importantly, Necrostatin-34 demonstrates specificity for the necroptotic pathway, as it has been shown to have no effect on the early activation of NF-κB and MAPK signaling pathways, which are also downstream of TNFα receptor activation.[2]

Quantitative Data

The inhibitory potency of Necrostatin-34 has been quantified in various cellular and biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Cell Line / System | Parameter Measured | IC50 Value | Reference(s) |

| TNFα-induced Necroptosis | FADD-deficient Jurkat cells | Cell Viability | 667 nM (0.67 µM) | [1][2] |

| TNFα-induced Necroptosis | L929 cells | Cell Viability | 134 nM (0.134 µM) | [1] |

| RIPK1 Kinase Activity | In vitro kinase assay | RIPK1 Autophosphorylation | 5.5 µM | [2][6] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action of Necrostatin-34 and the experimental approaches to study it, the following diagrams have been generated using the DOT language.

Caption: Necroptosis signaling pathway and the inhibitory action of Necrostatin-34.

Caption: General experimental workflow for evaluating Necrostatin-34 activity.

Caption: Logical flow of Necrostatin-34's mechanism of action.

Experimental Protocols

In Vitro RIPK1 Kinase Assay

This protocol is designed to assess the direct inhibitory effect of Necrostatin-34 on RIPK1 kinase activity.

Materials:

-

Recombinant human RIPK1 (full-length or kinase domain)

-

Necrostatin-34

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

ATP

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or luminescence plate reader

Procedure:

-

Prepare a reaction mixture containing recombinant RIPK1 in kinase assay buffer.

-

Add varying concentrations of Necrostatin-34 (e.g., 0.01 to 100 µM) or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[3]

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for ADP-Glo assay). A typical ATP concentration is 10-100 µM.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

For radiolabeled assays, expose the gel to a phosphor screen and visualize using a phosphorimager to detect autophosphorylated RIPK1.

-

For the ADP-Glo assay, follow the manufacturer's instructions to measure ADP production, which is proportional to kinase activity.

-

Quantify the band intensities or luminescence signals and calculate the percent inhibition relative to the vehicle control to determine the IC50 value.

Cellular Necroptosis Assay (L929 cells)

This protocol describes the induction of necroptosis in L929 murine fibrosarcoma cells and its inhibition by Necrostatin-34.

Materials:

-

L929 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Human or murine TNFα

-

z-VAD-fmk (pan-caspase inhibitor)

-

Necrostatin-34

-

96-well plates

-

Cell viability reagent (e.g., MTS, CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed L929 cells in a 96-well plate at a density of 2-5 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Necrostatin-34 in culture medium.

-

Pre-treat the cells with the various concentrations of Necrostatin-34 or DMSO (vehicle control) for 1-2 hours.

-

Induce necroptosis by adding TNFα (e.g., 10-30 ng/mL) and z-VAD-fmk (e.g., 20 µM) to the wells.[7][8] The inclusion of z-VAD-fmk ensures that cell death proceeds via necroptosis by inhibiting apoptosis.

-

Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

-

Assess cell viability using a reagent such as MTS or CellTiter-Glo according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the untreated control (100% viability) and the TNFα/z-VAD-fmk treated control (0% protection) to calculate the percentage of necroptosis inhibition and determine the IC50 value.

Western Blot for Phospho-RIPK1 (Ser166)

This protocol outlines the detection of RIPK1 activation by monitoring its phosphorylation at Ser166 in response to a necroptotic stimulus and the effect of Necrostatin-34.

Materials:

-

FADD-deficient Jurkat cells or L929 cells

-

Complete culture medium

-

TNFα

-

z-VAD-fmk

-

Necrostatin-34

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE apparatus and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RIPK1 (Ser166) and anti-total RIPK1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and grow to 70-80% confluency.

-

Pre-treat the cells with Necrostatin-34 (e.g., 10 µM) or DMSO for 1-2 hours.[1]

-

Stimulate the cells with TNFα (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM) for the desired time (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-RIPK1 (Ser166) antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total RIPK1 or a loading control protein like GAPDH.

Conclusion

Necrostatin-34 is a valuable research tool for dissecting the molecular mechanisms of necroptosis. Its specific inhibition of RIPK1 kinase activity, by binding to a distinct allosteric site and stabilizing the inactive conformation of the enzyme, makes it a potent inhibitor of the necroptotic cell death pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of targeting RIPK1 in a variety of disease contexts. The provided visualizations of the signaling pathway and experimental workflows serve as a clear conceptual framework for these endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Necrostatin-34 | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]

- 5. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNFα-induced necroptosis and autophagy via supression of the p38-NF-κB survival pathway in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Necrostatin-34 discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of Necrostatin-34

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of Necrostatin-34 (Nec-34), a significant small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Nec-34 serves as a crucial tool in the study of necroptosis, a form of regulated cell death implicated in various inflammatory and degenerative diseases.

Discovery and Mechanism of Action

Necrostatin-34 was identified through research efforts aimed at discovering novel inhibitors of necroptosis. It functions as a potent and specific inhibitor of RIPK1 kinase.[1][2][3] The mechanism of action involves Nec-34 binding to a distinct allosteric pocket within the RIPK1 kinase domain, which stabilizes the kinase in an inactive conformation.[4][5][6] This inhibition prevents the autophosphorylation of RIPK1 at key sites like Serine 166, a critical step for the activation of the necroptotic pathway.[3][4][7] By blocking RIPK1 activation, Nec-34 effectively disrupts the formation of the downstream signaling complex known as the necrosome and prevents TNFα-induced necroptotic cell death.[3][4] Unlike some earlier necrostatins, Nec-34 demonstrates high specificity for RIPK1 and does not significantly affect other pathways like NF-κB or MAPK signaling.[3]

Data Presentation

Quantitative data for Necrostatin-34 has been compiled from various biochemical and cellular assays to assess its potency and physicochemical characteristics.

Table 1: Biological Activity of Necrostatin-34

| Assay Type | Cell Line / Target | Stimulus | IC50 / EC50 |

| In vitro Kinase Assay | Recombinant RIPK1 | - | 5.5 µM[2][3] |

| Cellular Necroptosis Assay | L929 cells | - | 0.13 µM[1] |

| Cellular Necroptosis Assay | FADD-deficient Jurkat cells | TNFα | 0.67 µM (667 nM)[3][4] |

| Cellular Necroptosis Assay | L929 cells | TNFα | 1.35 µM / 0.134 µM (134 nM)[2][4] |

Note: Discrepancies in reported IC50/EC50 values may arise from different experimental conditions, such as ATP concentration in kinase assays or specific cell passage numbers.

Table 2: Physicochemical Properties of Necrostatin-34

| Property | Value |

| CAS Number | 375835-43-1[1][2][3][6] |

| Molecular Formula | C₁₈H₁₆N₄O₂S₂[2][3][6] |

| Molecular Weight | 384.48 g/mol [1][2][3][6] |

| Appearance | Solid[2][8] |

| Solubility | Soluble in DMSO; Insoluble in Water and Ethanol[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings related to Necrostatin-34.

Chemical Synthesis Workflow

The synthesis of Necrostatin-34 involves a multi-step organic synthesis approach. While specific proprietary details may vary, a generalized pathway can be conceptualized as follows, often involving the coupling of key heterocyclic intermediates.

Caption: Generalized workflow for the chemical synthesis of Necrostatin-34.

Methodology:

-

Intermediate Synthesis: Synthesize the required precursors, such as an N-2-thiazolyl-acetamide fragment and a substituted tetrahydropyridinyl thio-intermediate.[9]

-

Amide Coupling: Couple the carboxylic acid intermediate with the amine precursor using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an inert solvent like DMF (Dimethylformamide).[9]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble reagents and byproducts. Purify the crude product using flash column chromatography on silica gel to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

RIPK1 In Vitro Kinase Assay

This biochemical assay quantifies the direct inhibitory effect of Necrostatin-34 on the enzymatic activity of RIPK1.

Caption: Experimental workflow for a RIPK1 ADP-Glo™ kinase assay.

Methodology:

-

Reagents: Use recombinant human RIPK1 enzyme, a suitable kinase buffer, ATP, and a generic kinase substrate. The ADP-Glo™ Kinase Assay (Promega) is a common platform.[10][11]

-

Inhibitor Preparation: Prepare a serial dilution of Necrostatin-34 in DMSO, then dilute further in the kinase buffer.

-

Kinase Reaction: Add RIPK1 enzyme to the wells of a microplate. Add the diluted Necrostatin-34 solutions. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to kinase activity. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular Necroptosis Assay

This cell-based assay validates the ability of Necrostatin-34 to protect cells from a necroptotic stimulus.

Caption: Workflow for a cell-based necroptosis inhibition assay.

Methodology:

-

Cell Culture: Seed a necroptosis-sensitive cell line, such as human HT-29 or murine L929 cells, into a 96-well plate and allow them to adhere overnight.[10][12]

-

Compound Treatment: Pre-treat the cells with a serial dilution of Necrostatin-34 for 30-60 minutes.[9]

-

Necroptosis Induction: Add a cocktail of necroptosis-inducing agents. A common combination is TNFα, a pan-caspase inhibitor (like z-VAD-fmk) to block apoptosis, and a SMAC mimetic to antagonize cIAP proteins.[10][12]

-

Incubation: Incubate the cells for a period sufficient to observe significant cell death in the control wells (typically 16-24 hours).

-

Viability Assessment: Measure cell viability using an ATP-based assay like CellTiter-Glo® (Promega). The luminescent signal is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to untreated and vehicle-treated controls. Calculate the EC50 value by fitting the dose-response curve.

Necroptosis Signaling Pathway

Necrostatin-34 intervenes at a key upstream point in the TNFα-induced necroptosis pathway.

Caption: TNFα-induced necroptosis pathway and the inhibitory action of Nec-34.

Upon binding of TNFα to its receptor, TNFR1, Complex I is formed, leading to the activation of RIPK1.[13] When apoptosis is inhibited, active RIPK1 recruits and phosphorylates RIPK3, forming the necrosome.[13] The necrosome then phosphorylates the pseudokinase MLKL, causing it to oligomerize, translocate to the plasma membrane, and execute cell death by forming pores.[7][13] Necrostatin-34's inhibition of RIPK1 kinase activity is the critical event that halts this entire downstream cascade.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Necrostatin-34 | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Necrostatin-34 [sobekbio.com]

- 7. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Targeting of Necroptosis: A Technical Guide to Necrostatin-34 and its Interaction with RIPK1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the molecular target and mechanism of action of Necrostatin-34 (Nec-34), a potent and specific inhibitor of necroptosis. By delving into the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved, this document aims to provide researchers with the essential knowledge to effectively utilize Nec-34 as a tool for studying and targeting necroptotic cell death.

Core Target: Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)

The primary molecular target of Necrostatin-34 is Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) .[1][2][3] Nec-34 functions as a small molecule inhibitor of the kinase activity of RIPK1.[2][3] Mechanistic studies have revealed that Nec-34 stabilizes RIPK1 in an inactive conformation by binding to a distinct allosteric pocket within the kinase domain. This mode of inhibition is different from that of other well-known RIPK1 inhibitors like Necrostatin-1s.

Quantitative Analysis of Necrostatin-34 Activity

The inhibitory potency of Necrostatin-34 has been quantified through various biochemical and cell-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Assay Type | Cell Line / System | IC50 Value (µM) | Reference(s) |

| Cell-Based Necroptosis | L929 (murine fibrosarcoma) | 0.13 | [1][2] |

| FADD-deficient Jurkat | 0.667 (667 nM) | [1][3] | |

| Biochemical Kinase Assay | Purified RIPK1 | 5.5 | [3] |

Signaling Pathway of Necroptosis and Inhibition by Necrostatin-34

Necroptosis is a programmed form of necrosis that is critically dependent on the kinase activity of RIPK1 and RIPK3, and the subsequent activation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). The pathway is typically initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1).

Upon TNFα stimulation in the absence of active Caspase-8, RIPK1 is recruited to the TNFR1 signaling complex (Complex I). Subsequently, RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIMs) to form a functional amyloid-like signaling complex known as the necrosome. This leads to the autophosphorylation and activation of RIPK1 and the subsequent phosphorylation of RIPK3 by RIPK1. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.

Necrostatin-34 exerts its inhibitory effect by directly binding to RIPK1 and preventing its kinase activation. This blockade of RIPK1 autophosphorylation prevents the downstream activation of RIPK3 and MLKL, thereby halting the necroptotic cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Necrostatin-34.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of Necrostatin-34 to inhibit the enzymatic activity of purified RIPK1.

Materials:

-

Recombinant human RIPK1 (full-length or kinase domain)

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Necrostatin-34 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare a serial dilution of Necrostatin-34 in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 2.5 µL of the diluted Necrostatin-34 or DMSO (vehicle control).

-

Add 2.5 µL of a solution containing RIPK1 and MBP in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for RIPK1.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of Necrostatin-34 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Necroptosis Assay

This assay assesses the ability of Necrostatin-34 to protect cells from induced necroptosis.

Materials:

-

HT-29 (human colorectal adenocarcinoma) or L929 (murine fibrosarcoma) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Tumor Necrosis Factor-alpha (TNFα)

-

Smac mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Necrostatin-34

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom white plates

Procedure:

-

Seed HT-29 or L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Pre-treat the cells with a serial dilution of Necrostatin-34 for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

-

Include control wells with cells only, cells with the necroptosis-inducing cocktail and vehicle (DMSO), and cells with Necrostatin-34 alone.

-

Incubate the plate for 18-24 hours at 37°C.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

Normalize the data to the vehicle-treated control and calculate the EC50 value for Necrostatin-34.

Immunoprecipitation of the Necrosome

This protocol is designed to isolate the RIPK1-RIPK3 complex (necrosome) to assess the effect of Necrostatin-34 on its formation.

Materials:

-

L929 or other suitable cells

-

Necroptosis-inducing stimuli (as above)

-

Necrostatin-34

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

-

Anti-RIPK1 or Anti-RIPK3 antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

Procedure:

-

Plate cells and induce necroptosis in the presence or absence of Necrostatin-34 as described in the cell-based assay.

-

After the desired incubation time (e.g., 4-6 hours), wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with Protein A/G beads for 30 minutes.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.

-

Wash the beads three times with Wash Buffer.

-

Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the immunoprecipitated proteins by Western blotting using antibodies against RIPK1 and RIPK3 to detect the co-immunoprecipitation.

Experimental Workflow for Necrostatin-34 Characterization

The following diagram illustrates a typical workflow for the discovery and validation of a RIPK1 inhibitor like Necrostatin-34.

References

Necrostatin-34: A Technical Guide to a Novel RIPK1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. Receptor-interacting protein kinase 1 (RIPK1) is a key upstream regulator of this pathway, making it a prime therapeutic target. This technical guide provides an in-depth overview of Necrostatin-34 (Nec-34), a novel and specific small molecule inhibitor of RIPK1 kinase. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a programmed form of lytic cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1] Unlike apoptosis, necroptosis is independent of caspase activity. The signaling cascade is initiated by various stimuli, including tumor necrosis factor-alpha (TNFα), which leads to the formation of a signaling complex known as the necrosome.[2][3]

At the core of the necrosome is the receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[2][3] Upon TNFα stimulation of its receptor, TNFR1, RIPK1 can initiate two distinct pathways: a pro-survival pathway leading to NF-κB activation or a cell death pathway. In scenarios where caspase-8 is inhibited or absent, RIPK1 undergoes autophosphorylation, a critical activation step.[4] This activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL).[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture and cell death.[1]

Given its central role, the kinase activity of RIPK1 is a critical control point in the necroptosis pathway. Small molecule inhibitors that target the kinase function of RIPK1 have shown significant therapeutic potential in preclinical models of various diseases.

Necrostatin-34: A Specific RIPK1 Kinase Inhibitor

Necrostatin-34 (Nec-34) is a potent and specific inhibitor of RIPK1 kinase. It acts by binding to a distinct pocket in the kinase domain of RIPK1, stabilizing it in an inactive conformation.[5] This mechanism of action prevents the autophosphorylation of RIPK1, a key event in the activation of the necroptotic cascade.

Mechanism of Action

Nec-34's inhibitory action is directed specifically at the kinase activity of RIPK1. By preventing RIPK1 autophosphorylation at key residues like Ser166, it effectively blocks the downstream signaling events that lead to necroptosis.[5] Importantly, Nec-34 has been shown to have minimal effects on other signaling pathways, such as the NF-κB and MAPK pathways, highlighting its specificity.

Quantitative Data for Necrostatin-34

The following tables summarize the key quantitative data for Necrostatin-34, providing a comparative overview of its potency and efficacy in various cellular models.

| Parameter | Cell Line | Value | Reference |

| IC50 (TNFα-induced necroptosis) | L929 | 0.13 µM | [6] |

| IC50 (TNFα-induced necroptosis) | FADD-deficient Jurkat | 0.67 µM (667 nM) | [5][7][8][9] |

| IC50 (RIPK1 kinase activity) | - | 5.5 µM |

Table 1: In Vitro Potency of Necrostatin-34.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Necrostatin-34.

RIPK1 Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of Necrostatin-34 to inhibit the enzymatic activity of RIPK1.

Materials:

-

Recombinant human RIPK1 (e.g., BPS Bioscience, Cat. No. 79334)

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Necrostatin-34

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white assay plates

Procedure:

-

Prepare a serial dilution of Necrostatin-34 in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the RIPK1 enzyme solution to each well.

-

Add 2.5 µL of the Necrostatin-34 serial dilution to the wells.

-

Add 2.5 µL of a solution containing the MBP substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for RIPK1.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay for Necroptosis

This assay assesses the ability of Necrostatin-34 to protect cells from necroptotic cell death.

Materials:

-

L929 or FADD-deficient Jurkat cells

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

TNFα (human or mouse, depending on the cell line)

-

z-VAD-FMK (pan-caspase inhibitor)

-

Necrostatin-34

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

-

96-well clear or opaque-walled plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for L929) and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of Necrostatin-34 for 30 minutes.

-

Induce necroptosis by adding TNFα (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM).

-

Incubate the plate for a specified time (e.g., 16-24 hours).

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol, which measures ATP levels as an indicator of viable cells. Alternatively, use the MTT assay, which measures the metabolic activity of viable cells.

-

For the MTT assay, add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals and measure the absorbance at 570 nm.[8][10]

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot for Phospho-RIPK1

This method is used to determine the effect of Necrostatin-34 on the phosphorylation of RIPK1, a key marker of its activation.

Materials:

-

L929 cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

TNFα

-

z-VAD-FMK

-

Necrostatin-34

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Seed L929 cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with Necrostatin-34 (e.g., 10 µM) for 30 minutes.

-

Stimulate the cells with TNFα (e.g., 100 ng/mL) and z-VAD-FMK (e.g., 20 µM) for the desired time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total RIPK1 and β-actin to ensure equal loading.

Immunoprecipitation of RIPK1-containing Complexes

This protocol allows for the isolation of RIPK1 and its associated proteins to study the effect of Necrostatin-34 on the formation of signaling complexes.

Materials:

-

Cells treated as described in the Western Blot protocol.

-

Immunoprecipitation (IP) lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors).

-

Anti-RIPK1 antibody.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., IP lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

-

Lyse the treated cells in IP lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-RIPK1 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins by boiling the beads in elution buffer.

-

Analyze the eluted proteins by Western Blotting for components of the necrosome (e.g., RIPK3, MLKL).

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows related to Necrostatin-34.

Caption: RIPK1-Mediated Necroptosis Signaling Pathway.

Caption: Experimental Workflow for Necrostatin-34 Evaluation.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]

- 3. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Phospho-RIP (Ser320) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Necrostatin-34 | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. researchgate.net [researchgate.net]

initial characterization of Necrostatin-34

An In-depth Technical Guide to the Initial Characterization of Necrostatin-34

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrostatin-34 (Nec-34) is a novel small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed necrotic cell death. Unlike previous inhibitors such as Necrostatin-1s (Nec-1s), Nec-34 inhibits RIPK1 through a distinct mechanism, binding to a unique pocket within the kinase domain to stabilize it in an inactive conformation.[1] This unique mode of action presents a new strategy for targeting RIPK1-mediated pathologies, including a range of inflammatory and degenerative diseases. This document provides a comprehensive overview of the initial characterization of Nec-34, detailing its inhibitory activity, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Data: Inhibitory Activity of Necrostatin-34

The inhibitory potency of Necrostatin-34 was evaluated in both cell-based necroptosis assays and direct enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: Cellular Activity of Necrostatin-34 in Necroptosis Assays

| Cell Line | Inducer | IC50 | Reference(s) |

| L929 (murine fibrosarcoma) | TNFα | 0.13 µM | [2] |

| FADD-deficient Jurkat (human T-lymphocyte) | TNFα | 0.67 µM (667 nM) | [3] |

| L929 (murine fibrosarcoma) | TNFα | 0.134 µM (134 nM) | [3] |

Table 2: Enzymatic Activity of Necrostatin-34 against RIPK1 Kinase

| Assay Type | Target | IC50 | Reference(s) |

| In vitro kinase assay | RIPK1 | 5.5 µM |

Mechanism of Action

Necrostatin-34 exerts its inhibitory effect by directly targeting the kinase activity of RIPK1. The binding of Nec-34 to a distinct allosteric pocket stabilizes the kinase in an inactive state. This prevents the crucial autophosphorylation of RIPK1 at Serine 166 (p-S166), which is a key biomarker for RIPK1 activation.[3] By preventing RIPK1 activation, Nec-34 effectively blocks the downstream signaling cascade required for necroptosis, including the formation of the TNFα-induced Complex II (necrosome) and the subsequent recruitment and activation of RIPK3 and the effector protein, Mixed Lineage Kinase Domain-like (MLKL).[1][4] Importantly, Nec-34 was shown to have no effect on the early activation of NF-κB and MAPK pathways, indicating its specificity for the necroptotic pathway.

Signaling Pathway Inhibition by Necrostatin-34

Caption: Necrostatin-34 inhibits TNFα-induced necroptosis by blocking RIPK1 activation.

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of Necrostatin-34 are provided below. These protocols are based on the methods described in the primary literature.[1][5][6]

Cellular Necroptosis Assay

This protocol is used to determine the IC50 of Nec-34 in a cell-based model of TNFα-induced necroptosis.

-

Cell Lines: FADD-deficient Jurkat cells or L929 cells.

-

Materials:

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

Necrostatin-34 stock solution (in DMSO).

-

Human or mouse TNFα.

-

96-well cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

-

-

Procedure:

-

Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight (for adherent cells like L929).

-

Prepare serial dilutions of Necrostatin-34 in culture medium.

-

Pre-treat the cells by adding the Necrostatin-34 dilutions to the wells. Incubate for 30 minutes to 1 hour at 37°C. Include a DMSO vehicle control.

-

Induce necroptosis by adding TNFα to each well at a final concentration of 10-20 ng/mL.

-

Incubate the plates for 16-24 hours at 37°C.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Record luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results against the inhibitor concentration to determine the IC50 value.

-

Western Blot for RIPK1 Phosphorylation (p-S166)

This protocol assesses the ability of Nec-34 to inhibit the activation of RIPK1 by measuring the phosphorylation of Serine 166.

-

Cell Line: L929 or HT-29 cells.

-

Materials:

-

Necrostatin-34, TNFα, SM-164 (IAP antagonist), z-VAD-FMK (pan-caspase inhibitor).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-Actin.[7][8][9]

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Pre-treat cells with Necrostatin-34 (e.g., 10 µM) for 30 minutes.

-

Stimulate cells with a cocktail to induce necroptosis (e.g., TNFα, SM-164, and z-VAD-FMK) for the desired time (e.g., 2-7 hours).[10]

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clear the lysate by centrifugation and determine the protein concentration using the BCA assay.

-

Denature protein samples by boiling in SDS sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-RIPK1 (Ser166) antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total RIPK1 and β-Actin as loading controls.

-

In Vitro RIPK1 Kinase Assay

This assay directly measures the inhibitory effect of Nec-34 on the enzymatic activity of recombinant RIPK1.

-

Materials:

-

Recombinant human RIPK1 protein (e.g., GST-hRIPK1).

-

Necrostatin-34.

-

Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MnCl2, 2 mM DTT).[6]

-

ATP (cold) and [γ-32P] ATP.

-

SDS-PAGE materials.

-

-

Procedure:

-

In a reaction tube, pre-incubate recombinant RIPK1 with various concentrations of Necrostatin-34 (or DMSO vehicle) in kinase assay buffer for 15 minutes at room temperature.[5]

-

Initiate the kinase reaction by adding a mix of cold ATP (final concentration ~10 µM) and [γ-32P] ATP.

-

Allow the reaction to proceed for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphor screen to detect the radiolabeled, autophosphorylated RIPK1.

-

Quantify the band intensity to determine the level of inhibition at each Necrostatin-34 concentration and calculate the IC50.

-

Experimental Workflow Visualization

Caption: Standard workflows for evaluating Necrostatin-34's activity.

Conclusion

Necrostatin-34 is a potent and specific inhibitor of RIPK1 kinase, characterized by a novel mechanism of action that distinguishes it from other known necrostatins. Its ability to effectively block necroptosis in cellular models by preventing RIPK1 activation highlights its potential as a valuable research tool and a lead compound for the development of therapeutics for RIPK1-driven diseases. The data and protocols presented here form the basis of its initial characterization and provide a foundation for further investigation into its pharmacological properties and in vivo efficacy.

References

- 1. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. static.abclonal.com [static.abclonal.com]

- 9. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]

- 10. Phospho-RIP (Ser166) (D1L3S) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

Necrostatin-34: A Technical Guide to a Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrostatin-34 (Nec-34) is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis, a form of regulated cell death. This document provides a comprehensive technical overview of Necrostatin-34, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in necroptosis research.

Chemical and Physical Properties

Necrostatin-34 is a valuable tool for studying the signaling pathways involved in necroptosis and inflammation. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 375835-43-1 | [1] |

| Molecular Formula | C₁₈H₁₆N₄O₂S₂ | [1] |

| Molecular Weight | 384.5 g/mol | [1] |

| Synonyms | Nec-34 | [1] |

| Purity | ≥98% | [1] |

| Appearance | A solid | [1] |

| Storage | -20°C | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action and Biological Activity

Necrostatin-34 functions as a RIPK1 kinase inhibitor. It stabilizes RIPK1 in an inactive conformation by binding to a distinct allosteric pocket in the kinase domain. This inhibition of RIPK1 autophosphorylation is a key step in blocking the downstream signaling cascade that leads to necroptotic cell death. The inhibitory concentration (IC₅₀) of Necrostatin-34 has been determined in various cell lines, highlighting its potency.

| Cell Line | Assay Condition | IC₅₀ | Reference(s) |

| FADD-deficient Jurkat cells | TNF-α induced necroptosis | 667 nM | [2] |

| L929 cells | TNF-α induced necroptosis | 134 nM | [2] |

Signaling Pathway

Necrostatin-34 intervenes in the TNF-α induced necroptosis pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival, apoptosis, or necroptosis. In the necroptotic pathway, RIPK1 is a crucial upstream kinase. Its activation and subsequent phosphorylation lead to the recruitment and activation of RIPK3 and MLKL, culminating in the formation of the necrosome complex and plasma membrane rupture. Necrostatin-34's inhibition of RIPK1 prevents these downstream events.

Caption: TNF-α induced necroptosis pathway and the inhibitory action of Necrostatin-34 on RIPK1.

Experimental Protocols

In Vitro Necroptosis Inhibition Assay in L929 Cells

This protocol details the methodology to assess the inhibitory effect of Necrostatin-34 on TNF-α induced necroptosis in the murine fibrosarcoma L929 cell line.

Caption: Workflow for determining the IC₅₀ of Necrostatin-34 in a cell-based necroptosis assay.

Materials:

-

L929 cells

-

DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Necrostatin-34 (stock solution in DMSO)

-

Murine TNF-α

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of Necrostatin-34 in complete DMEM from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%).

-

Pre-treatment: Remove the old media from the wells and add 50 µL of the media containing the different concentrations of Necrostatin-34. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Necroptosis Induction: Add 50 µL of media containing TNF-α to each well to achieve a final concentration of 100 ng/mL.

-

Final Incubation: Incubate the plate for 16-24 hours at 37°C.

-

Cell Viability Measurement: After the incubation period, assess cell viability according to the manufacturer's protocol for the chosen assay (e.g., add CellTiter-Glo® reagent and measure luminescence).

-

Data Analysis: Plot the cell viability against the log concentration of Necrostatin-34 and determine the IC₅₀ value using a non-linear regression analysis.

Western Blot Analysis of RIPK1 Phosphorylation

This protocol is designed to qualitatively or quantitatively assess the inhibition of RIPK1 autophosphorylation by Necrostatin-34.

Materials:

-

L929 cells (or other suitable cell line)

-

6-well cell culture plates

-

Necrostatin-34

-

TNF-α

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total-RIPK1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed L929 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with Necrostatin-34 (e.g., 10 µM) for 30 minutes, followed by stimulation with TNF-α (100 ng/mL) for the desired time period (e.g., 1-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-RIPK1, anti-RIPK1, and anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometric analysis can be performed to quantify the relative levels of phosphorylated RIPK1 normalized to total RIPK1 and the loading control. A reduction in the p-RIPK1 signal in Necrostatin-34 treated samples indicates successful inhibition.

References

The Role of Necrostatin-34 in Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. Unlike apoptosis, which is a non-inflammatory mode of cell death, necroptosis is highly pro-inflammatory due to the release of damage-associated molecular patterns (DAMPs) from ruptured cells. The core of the necroptotic signaling cascade is orchestrated by a series of protein kinases, primarily Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Given its role in numerous diseases, the necroptosis pathway presents a promising target for therapeutic intervention. Necrostatin-34 (Nec-34) is a small molecule inhibitor that has garnered significant interest for its potential to modulate this pathway. This technical guide provides an in-depth overview of the role of Necrostatin-34 in necroptosis, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological and experimental workflows.

Mechanism of Action of Necrostatin-34

Necrostatin-34 is a potent and selective inhibitor of RIPK1 kinase activity.[1][2] It functions by binding to a distinct pocket in the kinase domain of RIPK1, thereby stabilizing the kinase in an inactive conformation.[3][4] This inhibition is crucial as the kinase activity of RIPK1 is a key initiating event in the necroptotic cascade. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNF receptor complex (Complex I).[5] In situations where caspase-8 is inhibited or absent, RIPK1 autophosphorylates and subsequently recruits and activates RIPK3 through their respective RIP Homology Interaction Motifs (RHIMs), leading to the formation of a functional necrosome, also known as Complex IIb.[5][6] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[5][6]

By inhibiting the kinase activity of RIPK1, Necrostatin-34 effectively blocks these downstream events. Specifically, it prevents the autophosphorylation of RIPK1 at key residues like Serine 166 (p-S166), which serves as a biomarker for RIPK1 activation.[3] This blockade of RIPK1 activation prevents the formation of the RIPK1-RIPK3 necrosome complex and subsequent phosphorylation of MLKL, thereby inhibiting the execution of necroptotic cell death.[3] Importantly, Necrostatin-34 has been shown to not affect the early activation of NF-κB and MAPK pathways, indicating its specificity for the pro-necroptotic function of RIPK1.[2]

Quantitative Data

The inhibitory activity of Necrostatin-34 has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor. The following table summarizes the reported IC50 values for Necrostatin-34 in different cell lines under necroptotic conditions.

| Cell Line | Inducer | Assay | IC50 | Reference |

| L929 | - | RIPK1 Kinase Activity | 0.13 µM | [1] |

| FADD-deficient Jurkat | TNFα | Necroptosis Inhibition | 0.67 µM | [2] |

| L929 | TNFα | Necroptosis Inhibition | 1.34 µM | |

| FADD-deficient Jurkat | TNFα | Necroptosis Inhibition | 667 nM | [3] |

| L929 | TNFα | Necroptosis Inhibition | 134 nM | [3] |

| FADD-deficient Jurkat | TNFα | Necroptosis Inhibition | 6.67 µM | [7] |

| L929 | TNFα | Necroptosis Inhibition | 1.35 µM | [7] |

| - | - | RIPK1 Kinase Activity | 5.5 µM | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions within the necroptosis pathway and the experimental procedures used to study it, the following diagrams have been generated using the DOT language for Graphviz.

Necroptosis Signaling Pathway

References

- 1. blocksandarrows.com [blocksandarrows.com]

- 2. researchgate.net [researchgate.net]

- 3. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

Unveiling the Early Biological Activity of Necrostatin-34: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. At the heart of this pathway lies the Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a key signaling node. The discovery of small molecule inhibitors of RIPK1 has provided invaluable tools to probe the intricacies of necroptosis and explore its therapeutic potential. Among these, Necrostatin-34 (Nec-34) has been identified as a potent and specific inhibitor of RIPK1. This technical guide delves into the early seminal studies that characterized the biological activity of Necrostatin-34, providing a comprehensive overview of its mechanism of action, key experimental findings, and detailed methodologies for the core assays used in its evaluation.

Core Mechanism of Action: Targeting the Engine of Necroptosis

Early investigations into the biological activity of Necrostatin-34 unequivocally identified it as a direct inhibitor of RIPK1 kinase.[1][2] Unlike some other inhibitors, Nec-34 was found to stabilize the inactive conformation of RIPK1 by occupying a distinct binding pocket within its kinase domain.[1] This mode of action effectively prevents the autophosphorylation of RIPK1, a critical event for its activation and the subsequent recruitment and phosphorylation of downstream effectors in the necroptotic cascade. A key biomarker for RIPK1 activation is the phosphorylation of Serine 166 (p-S166), and studies have consistently demonstrated that Necrostatin-34 potently inhibits this phosphorylation event.[1][2]

Quantitative Analysis of Necrostatin-34's Inhibitory Activity

The potency of Necrostatin-34 has been quantified across various cellular and biochemical assays. The half-maximal inhibitory concentration (IC50) values from early studies are summarized in the table below, showcasing its efficacy in inhibiting both the enzymatic activity of RIPK1 and TNFα-induced necroptosis in different cell lines.

| Assay Type | Cell Line / Conditions | IC50 Value | Reference |

| RIPK1 Kinase Inhibition | L929 cells | 0.13 µM | [3] |

| TNFα-induced Necroptosis | FADD-deficient Jurkat cells | 0.67 µM (667 nM) | [1][2] |

| TNFα-induced Necroptosis | L929 cells | 0.134 µM (134 nM) | [1] |

| RIPK1 Kinase Activity | 111 mM ATP | 5.5 µM | [2][4] |

| TNFα-induced Necroptosis | FADD-deficient Jurkat cells | 6.67 µM | [4] |

| TNFα-induced Necroptosis | L-929 cells | 1.35 µM | [4] |

Signaling Pathway Interruption by Necrostatin-34

Necrostatin-34's primary biological activity is the specific interruption of the necroptosis signaling pathway. The following diagram illustrates the canonical TNFα-induced necroptosis pathway and the point of intervention by Necrostatin-34.

Key Experimental Methodologies

The characterization of Necrostatin-34's biological activity relied on a series of well-defined in vitro experiments. The protocols for these key assays are detailed below.

TNFα-Induced Necroptosis Assay in L929 Cells

This assay is a cornerstone for evaluating inhibitors of necroptosis. L929 murine fibrosarcoma cells are particularly sensitive to TNFα-induced necroptosis.

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding: L929 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Necrostatin-34 or a vehicle control (e.g., DMSO). Cells are pre-incubated with the compound for 1-2 hours.

-

Necroptosis Induction: Recombinant murine TNFα is added to the wells at a final concentration of 10-20 ng/mL.[5][6] In some protocols, a pan-caspase inhibitor such as zVAD-fmk (20 µM) is co-administered to ensure the cell death occurs through necroptosis and not apoptosis.[7]

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified CO2 incubator.

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo, which quantifies ATP levels as an indicator of viable cells.

-

Data Analysis: The results are normalized to the vehicle-treated, TNFα-stimulated control, and IC50 values are calculated by fitting the data to a dose-response curve.

Western Blot for Phospho-RIPK1 (Ser166)

This assay directly measures the inhibition of RIPK1 kinase activity in a cellular context.

Detailed Protocol:

-

Cell Treatment: HT-29 or L929 cells are seeded in larger format plates (e.g., 6-well plates). Once confluent, they are treated with Necrostatin-34 or vehicle for 1-2 hours, followed by stimulation with TNFα (e.g., 20 ng/mL for HT-29 cells) for a specified time (e.g., 2-7 hours).[2][8]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for phospho-RIPK1 (Ser166) at an appropriate dilution (e.g., 1:1000).[2]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is often stripped and re-probed for total RIPK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[2]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Detailed Protocol:

-

Cell Treatment: Intact cells (e.g., HT-29) are treated with Necrostatin-34 or vehicle at various concentrations for a defined period.[9]

-

Heating: The cell suspensions are aliquoted and heated at a range of temperatures for a short duration (e.g., 3-8 minutes).[9]

-

Lysis and Centrifugation: The cells are lysed (e.g., by freeze-thaw cycles), and the aggregated, denatured proteins are pelleted by high-speed centrifugation.

-

Analysis of Soluble Fraction: The supernatant, containing the soluble proteins, is collected.

-

Protein Detection: The amount of soluble RIPK1 remaining in the supernatant at each temperature is quantified, typically by Western blotting or a more high-throughput method like an enzyme-linked immunosorbent assay (ELISA).[10][11]

-

Data Analysis: A melting curve is generated by plotting the amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of Necrostatin-34 indicates target engagement.

Immunoprecipitation of RIPK1-Containing Complex II

This experiment investigates the effect of Necrostatin-34 on the formation of the necrosome (Complex II), which consists of activated RIPK1, RIPK3, and MLKL.

Detailed Protocol:

-

Cell Stimulation: Cells are treated with Necrostatin-34 or vehicle, followed by stimulation to induce necroptosis (e.g., TNFα and zVAD-fmk).

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., containing 1% NP-40 and/or 0.5% Triton X-100) to preserve protein-protein interactions.[3]

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. An antibody against a component of Complex II (e.g., FADD or RIPK1) is added to the lysate and incubated overnight at 4°C.[3]

-

Complex Pull-down: Protein A/G-agarose beads are added to pull down the antibody-protein complex.

-

Washing and Elution: The beads are washed several times to remove non-specific binding, and the protein complex is eluted from the beads.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting for the presence of other components of Complex II (e.g., RIPK1, RIPK3, FADD, Caspase-8). A reduction in the co-immunoprecipitation of these components in the presence of Necrostatin-34 indicates a disruption of Complex II formation.

Conclusion

The early studies on Necrostatin-34 provided a solid foundation for its use as a specific and potent tool to study the biological roles of RIPK1 and necroptosis. Through a combination of cellular viability assays, direct measurement of target phosphorylation, confirmation of target engagement, and analysis of protein complex formation, these initial investigations clearly established Necrostatin-34 as a valuable research compound. The detailed methodologies presented in this guide offer a practical resource for researchers aiming to replicate or build upon these foundational experiments in the ever-evolving field of regulated cell death.

References

- 1. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]

- 3. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TNFα-induced necroptosis and autophagy via supression of the p38-NF-κB survival pathway in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phospho-RIP (Ser166) (D1L3S) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for In Vitro Use of Necrostatin-34

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrostatin-34 (Nec-34) is a potent and specific small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical mediator of necroptosis, a form of regulated necrotic cell death that plays a significant role in various pathological conditions, including inflammatory diseases and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. Nec-34 inhibits RIPK1 kinase activity by stabilizing it in an inactive conformation, thereby blocking the downstream signaling cascade that leads to necroptosis.[3] These application notes provide detailed protocols for the in vitro use of Necrostatin-34 to study and inhibit necroptosis.

Data Presentation

Table 1: In Vitro Efficacy of Necrostatin-34

| Parameter | Cell Line | Value | Reference |

| IC50 (TNFα-induced necroptosis) | L929 | 0.13 µM | [1][2] |

| IC50 (TNFα-induced necroptosis) | FADD-deficient Jurkat | 0.67 µM | |

| IC50 (TNFα-induced necroptosis) | FADD-deficient Jurkat | 667 nM | [3] |

| IC50 (TNFα-induced necroptosis) | L939 | 134 nM | [3] |

| Effective Concentration | RIPK1 knockout L929 cells | 10 µM | [3] |

| Effective Concentration | MEFs | 10 µM | [1] |

| Effective Concentration | FADD-deficient Jurkat cells | 10 µM | [1] |

Table 2: Reagent and Compound Concentrations for In Vitro Necroptosis Assays

| Reagent/Compound | Typical Concentration | Purpose | Reference |

| TNFα (human or mouse) | 10-100 ng/mL | Induces necroptosis | [4] |

| zVAD-fmk (pan-caspase inhibitor) | 20-50 µM | Inhibits apoptosis, promotes necroptosis | [4] |

| SMAC mimetic (e.g., SM-164) | 100 nM | Sensitizes cells to TNFα-induced cell death | [1] |

| Necrostatin-34 | 0.1 - 10 µM | Inhibits RIPK1 kinase activity | [1][3] |

| Doxycycline (for inducible systems) | 1 µg/mL | Induces expression of target protein | [5] |

| AP20187 (dimerizing agent) | 1-2 nM | Induces dimerization of FKBP-fused proteins | [5] |

Experimental Protocols

Protocol 1: Induction of Necroptosis and Inhibition by Necrostatin-34

This protocol describes the induction of necroptosis in a cell culture model and its inhibition using Necrostatin-34.

Materials:

-

Cells susceptible to necroptosis (e.g., L929, HT-29, FADD-deficient Jurkat)

-

Complete cell culture medium

-

TNFα (species-specific)

-

zVAD-fmk

-

SMAC mimetic (optional, for sensitization)

-

Necrostatin-34

-

DMSO (for dissolving compounds)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment. Allow cells to adhere and reach approximately 70-80% confluency.

-

Compound Preparation: Prepare stock solutions of Necrostatin-34, zVAD-fmk, and SMAC mimetic in DMSO. Further dilute the stock solutions in complete cell culture medium to the desired final concentrations.

-

Pre-treatment with Inhibitor:

-

Induction of Necroptosis:

-

To the wells pre-treated with Necrostatin-34 and the positive control wells (no inhibitor), add the necroptosis-inducing agents.

-

A common combination is TNFα (e.g., 20 ng/mL) and the pan-caspase inhibitor zVAD-fmk (e.g., 20 µM). A SMAC mimetic (e.g., 100 nM) can be included to enhance sensitivity.[1]

-

Include appropriate controls: untreated cells, cells treated with TNFα alone, cells treated with zVAD-fmk alone, and cells treated with Necrostatin-34 alone.

-

-

Incubation: Incubate the plates for the desired period (typically 4-24 hours) at 37°C in a CO2 incubator.[4][5]

-

Analysis: Proceed with cell viability assays (Protocol 2), western blotting (Protocol 3), or immunoprecipitation (Protocol 4) to assess the effects of Necrostatin-34 on necroptosis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

-

Treated cells in a 96-well plate (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Add MTT Reagent: Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read Absorbance: Gently mix the contents of the wells and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Western Blotting for Phosphorylated RIPK1 (p-RIPK1)

This protocol is for detecting the activated form of RIPK1, a key marker of necroptosis.

Materials:

-

Treated cells (from Protocol 1)

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-